2-Methyl-1-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine
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Overview
Description
2-Methyl-1-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazine and triazole rings in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazine Ring: The pyrazine ring can be introduced via a coupling reaction with a suitable pyrazine derivative.
Alkylation: The final step involves the alkylation of the triazole-pyrazine intermediate with 2-methylpropan-1-amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Methyl-1-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in various biological assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The pyrazine and triazole rings can interact with enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(pyridin-2-yl)propan-1-amine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
N-methyl-1-(pyridin-2-yl)methanamine: Another related compound with a different substitution pattern.
Uniqueness
2-Methyl-1-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine is unique due to the presence of both pyrazine and triazole rings, which can confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H14N6 |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
2-methyl-1-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C10H14N6/c1-6(2)8(11)10-14-9(15-16-10)7-5-12-3-4-13-7/h3-6,8H,11H2,1-2H3,(H,14,15,16) |
InChI Key |
UZPNCLWBCANIFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC(=NN1)C2=NC=CN=C2)N |
Origin of Product |
United States |
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